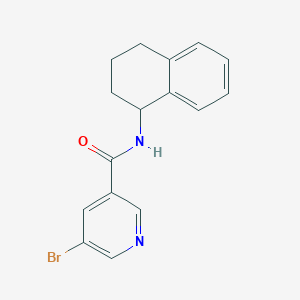![molecular formula C19H20N4O2S B10816666 7-((4-(4-Acetylphenyl)piperazin-1-yl)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10816666.png)
7-((4-(4-Acetylphenyl)piperazin-1-yl)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-640400 is a chemical compound with the molecular formula C19H20N4O2SThis compound has been studied for its ability to inhibit interactions among activated K-Ras proteins and their upstream and downstream effectors .
Preparation Methods
The synthesis of WAY-640400 involves several steps, including the reaction of specific starting materials under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed due to patent restrictions . it is known that the compound can be prepared in a laboratory setting using standard organic synthesis techniques.
Chemical Reactions Analysis
WAY-640400 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-640400 has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study the mechanisms and pathways involved.
Biology: It is used to study the interactions among proteins, particularly K-Ras proteins, which are involved in cell signaling pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
WAY-640400 exerts its effects by inhibiting the interactions among activated K-Ras proteins and their upstream and downstream effectors . This inhibition disrupts the signaling pathways involved in cell growth and proliferation, making it a potential therapeutic agent for diseases involving abnormal cell signaling.
Comparison with Similar Compounds
WAY-640400 is unique in its ability to specifically inhibit interactions among K-Ras proteins. Similar compounds include:
WAY-600: Another inhibitor of protein interactions, but with different molecular targets.
WAY-316606: Known for its ability to inhibit the Wnt signaling pathway.
WAY-123456:
WAY-640400 stands out due to its specificity and potency in inhibiting K-Ras protein interactions.
Properties
Molecular Formula |
C19H20N4O2S |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
7-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C19H20N4O2S/c1-14(24)15-2-4-17(5-3-15)22-8-6-21(7-9-22)13-16-12-18(25)23-10-11-26-19(23)20-16/h2-5,10-12H,6-9,13H2,1H3 |
InChI Key |
GGYSKCYQCYAXNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)N4C=CSC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-((1-(p-Tolyl)-1H-tetrazol-5-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B10816590.png)
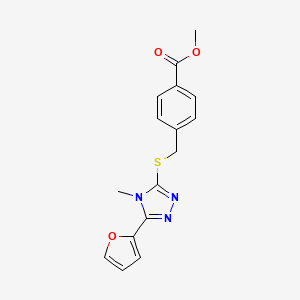



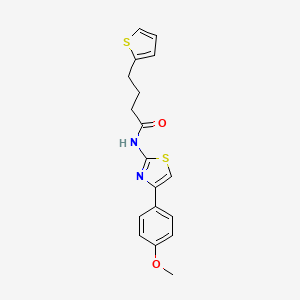
![2-(((6-Bromo-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)-1,3,4-thiadiazole](/img/structure/B10816627.png)
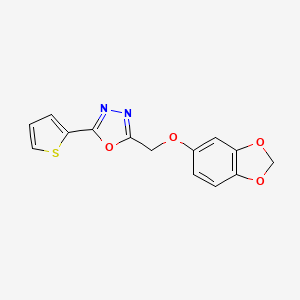
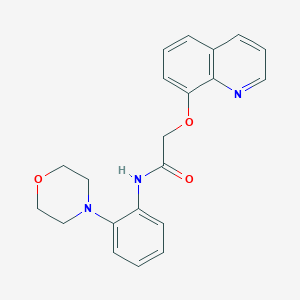


![5,6-Dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10816655.png)
![2-(Benzo[d]thiazol-2-yl)-3-(9H-fluoren-9-yl)-3-oxopropanenitrile](/img/structure/B10816660.png)
